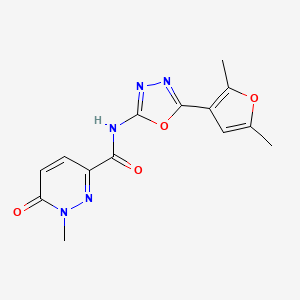
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a furan ring, an oxadiazole ring, and a pyridazine ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups in space. This could be analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, oxadiazole, and pyridazine rings. These rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Novel Triazepines, Pyrimidines, and Azoles
A study by Khodairy et al. (2016) describes the synthesis of novel triazepines, pyrimidines, and azoles starting from toluenesulfonamide derivatives. This work showcases the versatility of heterocyclic chemistry in producing compounds with potential biological activity, which could be relevant for the synthesis and application of the specified compound (Khodairy, Ali, & El-wassimy, 2016).
Utility of Enaminonitriles in Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles for the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This study illustrates the importance of enaminonitriles in constructing complex heterocyclic frameworks, which could be insightful for developing synthetic routes for the target compound (Fadda, Etman, El-Seidy, & Elattar, 2012).
Potential Biological Activities
Antidepressant and Anticonvulsant Activities of Pyrazole Derivatives
Abdel‐Aziz et al. (2009) synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. This study demonstrates the potential of heterocyclic compounds in therapeutic applications, suggesting possible research directions for the chemical compound (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antioxidant and Antibacterial Activities
Ahmad et al. (2010) explored the antioxidant and antibacterial activities of novel benzothiazine derivatives. Research into the biological activities of structurally complex heterocycles could provide a framework for assessing the potential applications of the specified compound in medicinal chemistry (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Safety and Hazards
properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-7-6-9(8(2)22-7)13-16-17-14(23-13)15-12(21)10-4-5-11(20)19(3)18-10/h4-6H,1-3H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHXWRCRQUPTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)

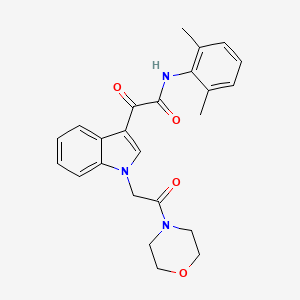
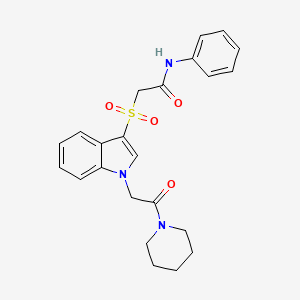
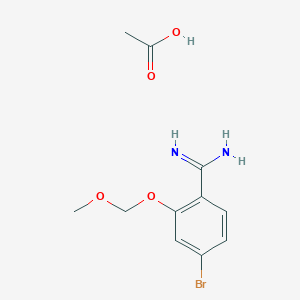
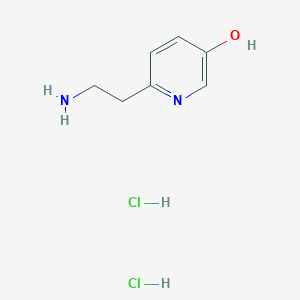



![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)
![N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2669566.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2669569.png)